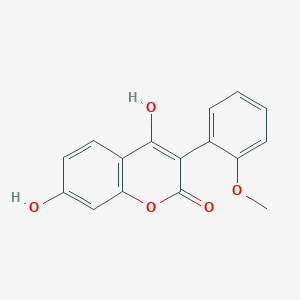

4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is a type of flavonoid . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of which exhibit biological activity . They are commonly found in nature and are often cited in the literature by researchers in diverse specialized areas, including natural product chemistry, organic synthesis, medicinal and food chemistry, biology, toxicology, and biochemistry .

Molecular Structure Analysis

The structure of “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . This structure is also condensed with a C6-C3 lignan precursor .Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

One study highlights the antimicrobial and anti-inflammatory effects of compounds isolated from Belamcanda chinensis, notably tectorigenin monohydrate, which shares a similar structural motif with 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one. These compounds are linked by inter- and intramolecular O—H⋯O hydrogen bonds, indicating their potential for biological applications (Benguo Liu et al., 2008).

Catalysis and Organic Synthesis

The utility in catalysis and organic synthesis is demonstrated through the development of polystyrene-supported TBD catalysts. These catalysts are used in Michael additions, crucial for the synthesis of Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly chemical processes (Matteo Alonzi et al., 2014).

Photovoltaic and Electronic Properties

Research into chromen-2-one-based organic dyes for dye-sensitized solar cells reveals their significance in improving photoelectric conversion efficiency (PCE). These dyes, through structural modifications, exhibit enhanced light-capturing and electron injection capabilities, contributing to advancements in solar energy conversion (E. Gad et al., 2020).

Antimicrobial Activity

A series of novel chromen-2-one compounds demonstrated significant in vitro antimicrobial activity, underscoring their potential as leads for developing new antibacterial and antifungal agents. This highlights the compound's utility in addressing drug-resistant microbial infections (Devender Mandala et al., 2013).

Spectroscopic and Structural Analyses

Spectroscopic analysis and DFT investigation of benzopyran analogues, including compounds related to 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one, have provided insights into their physicochemical properties, biological activities, and interactions with graphene. These studies are pivotal for understanding the fundamental properties and potential applications of these compounds in various scientific domains (J. S. Al-Otaibi et al., 2020).

properties

IUPAC Name |

4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-12-5-3-2-4-10(12)14-15(18)11-7-6-9(17)8-13(11)21-16(14)19/h2-8,17-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXPAXCSKUAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)